阿多柔比星

描述

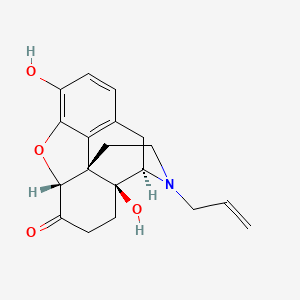

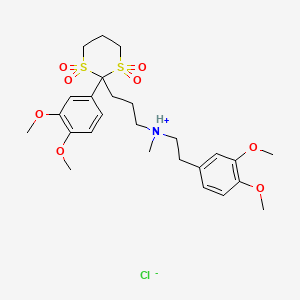

阿霉素醛缩合物,也称为 INNO-206,是一种靶向肿瘤的阿霉素缀合物。它专门设计用于增强阿霉素向肿瘤细胞的递送,同时最大限度地减少其在非靶组织中的摄取。 该化合物由 CytRx 公司开发,其特点是与酸敏感连接体 N-ε-马来酰亚胺己酰肼 (EMCH) 相连,这有助于其与内源性循环白蛋白结合 .

科学研究应用

阿霉素醛缩合物具有广泛的科学研究应用,包括:

作用机制

阿霉素醛缩合物通过独特的机制发挥作用。给药后,它通过 EMCH 连接体迅速与内源性循环白蛋白结合。由于增强的渗透性和滞留效应,白蛋白结合的阿霉素醛缩合物优先在肿瘤中积累。一旦进入肿瘤微环境,酸性条件会导致酸敏感连接体断裂,释放游离阿霉素。 释放的阿霉素然后插入 DNA 并抑制拓扑异构酶 II 的活性,导致 DNA 复制和转录的破坏,最终导致细胞死亡 .

生化分析

Biochemical Properties

Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This biochemical reaction allows Aldoxorubicin to interact with DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .

Cellular Effects

Aldoxorubicin has shown to have significant effects on various types of cells and cellular processes . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .

Molecular Mechanism

The molecular mechanism of Aldoxorubicin involves its prodrug nature. After administration, Aldoxorubicin rapidly binds endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This allows the free doxorubicin to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Aldoxorubicin has shown to have temporal effects. Over time, the drug–albumin conjugate is preferentially retained in tumor tissue, with uptake into tumoral cells . At physiologic pH, the complex is stable . The bound doxorubicin is then released at the site of the tumor, allowing for the observation of long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Aldoxorubicin vary with different dosages . Studies have demonstrated significant variability in the efficacy of Aldoxorubicin for tumor treatment across different mouse strains . Therefore, the selection of animal models is crucial in the study of Aldoxorubicin .

Metabolic Pathways

It is known that Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker .

Transport and Distribution

Aldoxorubicin is transported and distributed within cells and tissues through its binding to endogenous circulating albumin . Circulating albumin preferentially accumulates in tumors, bypassing uptake by other non-specific sites including heart, bone marrow, and gastrointestinal tract .

Subcellular Localization

The subcellular localization of Aldoxorubicin is primarily within the tumor cells . Once the albumin-bound Aldoxorubicin reaches the tumor, the acidic environment of the tumor causes cleavage of the acid-sensitive linker . Free doxorubicin is then released at the site of the tumor .

准备方法

合成路线和反应条件

阿霉素醛缩合物是通过将阿霉素与 N-ε-马来酰亚胺己酰肼 (EMCH) 偶联合成的。该反应涉及阿霉素的羰基与 EMCH 的酰肼基之间形成腙键。 该过程通常在酸性条件下进行,以确保腙键的稳定性 .

工业生产方法

阿霉素醛缩合物的工业生产涉及阿霉素-EMCH 缀合物的规模化合成。该过程需要严格控制反应条件,以确保最终产品的纯度和稳定性。 然后使用色谱技术纯化缀合物,以去除任何未反应的起始原料和副产物 .

化学反应分析

反应类型

阿霉素醛缩合物经历了几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

游离阿霉素: 阿霉素醛缩合物水解形成的主要产物是游离阿霉素,它对肿瘤细胞具有细胞毒作用.

还原阿霉素衍生物: 还原反应会产生各种还原阿霉素衍生物,这些衍生物可能具有不同的药理特性.

相似化合物的比较

阿霉素醛缩合物与其他类似化合物,尤其是阿霉素进行了比较,以突出其独特性:

阿霉素: 虽然阿霉素是一种广泛使用的化疗药物,但它与严重的的心脏毒性和其他副作用有关。 .

类似化合物: 其他类似化合物包括脂质体阿霉素制剂,如 DOXIL 和 Caelyx,它们也旨在通过改变阿霉素的药代动力学和生物分布来减少阿霉素的副作用.

属性

Key on ui mechanism of action |

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |

|---|---|

CAS 编号 |

1361644-26-9 |

分子式 |

C37H42N4O13 |

分子量 |

750.7 g/mol |

IUPAC 名称 |

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32+,37-/m0/s1 |

InChI 键 |

OBMJQRLIQQTJLR-LBMCFUDOSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

外观 |

Red solid powder |

Pictograms |

Health Hazard |

纯度 |

>98% |

同义词 |

Aldoxo aldoxorubicin DOXO-EMCH INNO-206 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)